molecular formula C12H8N2O4 B3331746 [3,3'-Bipyridine]-5,5'-dicarboxylic acid CAS No. 856796-87-7

[3,3'-Bipyridine]-5,5'-dicarboxylic acid

Cat. No.: B3331746
CAS No.: 856796-87-7
M. Wt: 244.20 g/mol
InChI Key: BDDJIOVNODRVCG-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-5,5’-dicarboxylic acid is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including coordination chemistry, materials science, and pharmaceuticals. The presence of carboxylic acid groups at the 5,5’ positions enhances its ability to form complexes with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-5,5’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine under palladium catalysis. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of [3,3’-Bipyridine]-5,5’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process, which may include recrystallization or chromatography, is optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridine]-5,5’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bipyridine N-oxides, reduced bipyridine derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, [3,3’-Bipyridine]-5,5’-dicarboxylic acid is used as a ligand in coordination complexes.

Biology and Medicine

The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It can be used to design metal-based drugs and diagnostic agents. Additionally, its derivatives are explored for their antimicrobial and anticancer properties .

Industry

In the industrial sector, [3,3’-Bipyridine]-5,5’-dicarboxylic acid is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis .

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-5,5’-dicarboxylic acid primarily involves its ability to chelate metal ions. The carboxylic acid groups and nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules or catalyze chemical reactions by providing a favorable environment for the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,3’-Bipyridine]-5,5’-dicarboxylic acid is unique due to the presence of carboxylic acid groups at the 5,5’ positions, which enhance its ability to form stable complexes with metal ions.

Properties

IUPAC Name

5-(5-carboxypyridin-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-1-7(3-13-5-9)8-2-10(12(17)18)6-14-4-8/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDJIOVNODRVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275070
Record name [3,3′-Bipyridine]-5,5′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856796-87-7
Record name [3,3′-Bipyridine]-5,5′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856796-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3′-Bipyridine]-5,5′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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